N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
CAS No.: 1209884-93-4
Cat. No.: VC4400965
Molecular Formula: C22H18N2O5
Molecular Weight: 390.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209884-93-4 |
|---|---|
| Molecular Formula | C22H18N2O5 |
| Molecular Weight | 390.395 |
| IUPAC Name | N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Standard InChI | InChI=1S/C22H18N2O5/c1-13-21(28-18-9-5-4-8-17(18)26-13)22(25)23-12-15-11-20(29-24-15)19-10-14-6-2-3-7-16(14)27-19/h2-11,13,21H,12H2,1H3,(H,23,25) |
| Standard InChI Key | ZHAXFHKTKJBSFI-UHFFFAOYSA-N |
| SMILES | CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Introduction
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b] dioxine-2-carboxamide is a complex organic compound belonging to the category of N-substituted isoxazole derivatives. It features a unique molecular structure that includes a benzofuran moiety, an isoxazole ring, and a benzo[b] dioxine unit, which contribute to its chemical reactivity and potential biological activities. The compound's CAS number is 1234929-90-8, facilitating easy identification and referencing in scientific literature and databases.
Synthesis Methods
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b] dioxine-2-carboxamide typically involves multi-step organic reactions. The process includes forming the benzofuran core and introducing the isoxazole ring through appropriate coupling reactions. Parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
Potential Applications and Biological Activities
This compound is of interest due to its potential applications in medicinal chemistry. Its mechanism of action likely involves the inhibition of specific enzymes, contributing to its biological activities. Research continues to explore its full range of applications and mechanisms of action within biological systems.
Chemical Reactions and Stability
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b] dioxine-2-carboxamide can participate in various chemical reactions typical for amides and heterocycles. These reactions are significant for modifying the compound's structure to enhance its biological activity. Preliminary studies indicate that it exhibits promising stability profiles suitable for further research applications.
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